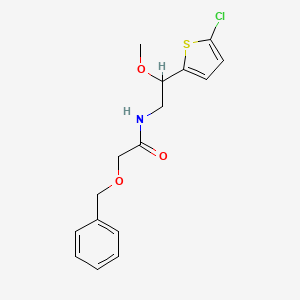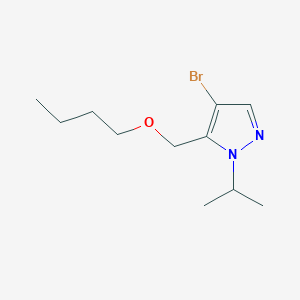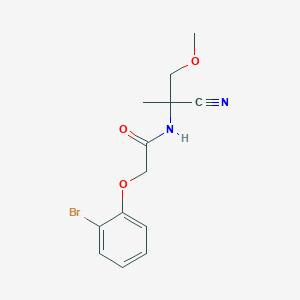![molecular formula C17H15N3O3S B2539255 N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 941947-27-9](/img/structure/B2539255.png)
N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of a related compound, N-(1-methylindazol-6-yl)furan-2-carboxamide, involved the condensation of 1-methyl-1H-indazole-6-amine with furoyl chloride, followed by treatment with P2S5 to yield a carbothioamide, which was then oxidized to form a benzothiazole derivative . Similarly, another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through a reaction between an amino benzamide and pyrazine-2-carboxylic acid . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly starting with the formation of a benzothiazole or furan moiety, followed by subsequent amide bond formation and carbamoylation.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The presence of a benzothiazole ring, a furan moiety, and an amide linkage would be key structural features to look for in the NMR and IR spectra of the compound .
Chemical Reactions Analysis
Compounds with benzothiazole and furan moieties are known to undergo various chemical transformations. For example, the 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole underwent formylation and acylation reactions . These transformations are typically used to modify the chemical properties of the molecule or to introduce additional functional groups that may enhance biological activity. It is likely that the compound could also undergo similar reactions, which could be explored for the development of new derivatives with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems, heteroatoms, and hydrogen bond donors and acceptors can affect properties such as solubility, melting point, and stability. The biological activities of these compounds are often assessed through in vitro assays, as seen in the anticancer evaluation of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides against PC3 cells . The compound "N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide" would likely have similar properties and could be evaluated in a similar manner to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de furano, como el compuesto en cuestión, se ha encontrado que tienen una actividad antibacteriana significativa . Se han utilizado en la creación de numerosos agentes antibacterianos innovadores para combatir la resistencia microbiana . El núcleo de furano es una técnica sintética esencial en la búsqueda de nuevos fármacos .
Fármacos Antimicrobianos
Los compuestos que contienen furano exhiben una amplia gama de características biológicas y farmacológicas ventajosas. Como resultado, se han empleado como medicamentos en una serie de áreas distintas de enfermedades . Existe una necesidad urgente de encontrar nuevos compuestos antimicrobianos para tratar enfermedades multirresistentes con mecanismos de acción distintos .
Ventajas Terapéuticas
El furano tiene una variedad de ventajas terapéuticas, como anti-úlcera, diurético, relajante muscular, anti-protozoario, antibacteriano o antifúngico o antiviral, antiinflamatorio, analgésico, antidepresivo, ansiolítico, anti-parkinsoniano, antiglaucoma, antihipertensivo, antienvejecimiento y anticancerígeno .
Síntesis de β-lactámicos Funcionalizados
Se sintetizaron β-lactámicos funcionalizados por reacción de (E)-1-(furan-2-yl)-N-[(4-metoxifenil)-metil]metanimina con cetenas generadas in situ a partir de ácidos cloro y dicloroacéticos y ácido 3-(metoxímino) butanoico .
Actividad Antituberculosa
En el campo de la terapia de la tuberculosis, los derivados de furano se han utilizado en el diseño y síntesis de nuevos derivados N-sustituidos-N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida . Estos compuestos se evaluaron por su actividad antituberculosa contra Mycobacterium tuberculosis .
Resistencia a los Fármacos
Los derivados de furano se han utilizado en la lucha contra la resistencia a los fármacos a los antiinfectivos utilizados clínicamente . El aumento de la resistencia a los fármacos evidencia la necesidad urgente de encontrar nuevos compuestos antimicrobianos con mecanismos de acción distintos .
Mecanismo De Acción
Target of Action
Compounds with a 2-aminothiazole scaffold, which this compound possesses, have been associated with a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
It’s known that 2-aminothiazole derivatives exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to the suppression of disease pathways.
Biochemical Pathways
2-aminothiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with 2-aminothiazole derivatives, it’s likely that the compound’s action results in significant changes at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(18-10-14-7-4-8-23-14)9-13-11-24-17(19-13)20-16(22)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOBOMQGHDPKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


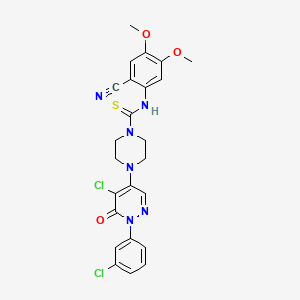
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)
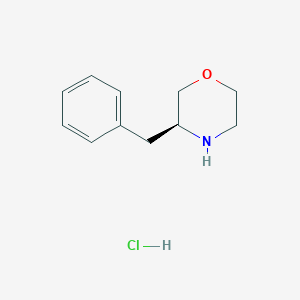
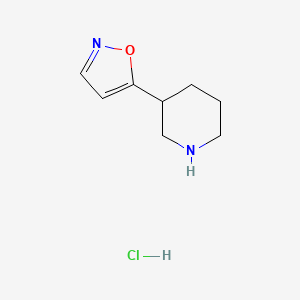
![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)
![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)
